4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide
Description
Its core structure includes a benzene-sulfonamide moiety linked via an ethyl spacer to a Schiff base (methylidene amino group), which is further conjugated to a dihydroxyphenyl ring substituted with a 2-chloro-6-fluorobenzyl group. This combination of functional groups suggests multifunctional properties, including metal chelation (via the Schiff base and hydroxyl groups) and enzyme inhibition (via the sulfonamide group) . While its exact biological targets remain under investigation, its structural complexity positions it as a candidate for antimicrobial, anticancer, or carbonic anhydrase inhibitory activity.
Properties
IUPAC Name |
4-[2-[[3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methylideneamino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O4S/c23-19-2-1-3-20(24)17(19)12-18-21(27)9-6-15(22(18)28)13-26-11-10-14-4-7-16(8-5-14)31(25,29)30/h1-9,13,27-28H,10-12H2,(H2,25,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJDMDYUCRYASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CC(=C2O)C=NCCC3=CC=C(C=C3)S(=O)(=O)N)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with 3,5-dihydroxybenzaldehyde to form an intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to the sulfonamide class, known for diverse pharmacological roles. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Comparison of Structural Features
Key Observations :
Sulfonamide Core : All compounds share the sulfonamide group (–SO₂NH₂), critical for binding enzymes like carbonic anhydrase. However, substituents drastically modulate activity.
The Schiff base and dihydroxyphenyl groups distinguish it from classical sulfonamides (e.g., acetazolamide), enabling metal chelation—a feature absent in most FDA-approved sulfonamides.
Biological Implications :
- Compared to acetazolamide (carbonic anhydrase IC₅₀: 12 nM), the target compound’s bulky substituents may reduce enzyme affinity but introduce selectivity for isoforms overexpressed in tumors .
- The benzoic acid derivative in shows moderate antibacterial activity (MIC: 32 µg/mL against E. coli), while the target compound’s halogenated aryl groups may enhance antimicrobial potency .
Biological Activity
The compound 4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide , also known as a benzene sulfonamide derivative, has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H21ClFNO2
- Molar Mass : 409.88 g/mol
- CAS Number : 477870-74-9
The compound features a complex structure with multiple functional groups that may contribute to its biological activity.
Research indicates that sulfonamide derivatives can exhibit various biological activities, including:
- Calcium Channel Inhibition : The compound may interact with calcium channels, affecting cardiovascular functions such as perfusion pressure and coronary resistance. Docking studies suggest a potential inhibitory effect on calcium channels, which could lead to vasodilation and reduced blood pressure .
- Antimicrobial Activity : Some studies have shown that structurally similar compounds possess antibacterial properties against various strains, including E. coli and B. subtilis. While specific data on this compound's antimicrobial efficacy is limited, the presence of the chloro and fluorine substituents often enhances such activities .
- Enzyme Inhibition : The compound's structural components may allow it to inhibit key enzymes like acetylcholinesterase (AChE), which is significant in neuropharmacology. AChE inhibitors are crucial in treating conditions like Alzheimer's disease .
Perfusion Pressure and Coronary Resistance
A recent study evaluated the effects of 4-(2-aminoethyl)-benzenesulfonamide on perfusion pressure and coronary resistance. The results indicated that this compound significantly decreased perfusion pressure in a time-dependent manner compared to other sulfonamide derivatives. The study highlighted its potential cardiovascular effects, suggesting that it could interact with biomolecules to modulate vascular resistance .
Pharmacokinetic Properties
Pharmacokinetic analysis using computational models (e.g., SwissADME) revealed insights into the compound's absorption, distribution, metabolism, and excretion (ADME). Key findings include:
- Permeability : The compound showed varying permeability across different cell lines.
- Plasma Binding : It exhibited low plasma protein binding (approximately 72.9%), indicating a favorable volume of distribution.
- Metabolic Pathways : Predictions suggest minimal interaction with cytochrome P450 enzymes, indicating a different metabolic pathway that may involve phase II reactions .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C24H21ClFNO2 |
| Molar Mass | 409.88 g/mol |
| CAS Number | 477870-74-9 |
| Perfusion Pressure Effect | Decreased in time-dependent manner |
| Coronary Resistance | Lower compared to controls |
| Plasma Binding | 72.9% |
| Metabolism | Minimal P450 interaction |
Case Studies
- Cardiovascular Effects :
- Antimicrobial Potential :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
